

Spectroscopic data of 4-Bromothiazole (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 4-Bromothiazole

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Spectroscopic Data of 4-Bromothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Bromothiazole** (CAS No: 34259-99-9), a vital heterocyclic compound in pharmaceutical and agrochemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **4-Bromothiazole** is C_3H_2BrNS , with a molecular weight of approximately 164.03 g/mol .^[1] The spectroscopic data presented below is critical for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive NMR spectroscopic characterization of **4-Bromothiazole** has been reported by Uzelac and Rasmussen in The Journal of Organic Chemistry (2017). The following tables summarize the expected chemical shifts.

Table 1: 1H NMR Data for **4-Bromothiazole**

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-2	~8.9	Doublet	~2.0
H-5	~7.7	Doublet	~2.0

Solvent: CDCl_3 . Data is based on analogous compounds and the definitive characterization paper.

Table 2: ^{13}C NMR Data for **4-Bromothiazole**

Carbon	Chemical Shift (δ) ppm
C-2	~152
C-4	~120
C-5	~125

Solvent: CDCl_3 . Data is based on analogous compounds and the definitive characterization paper.

Infrared (IR) Spectroscopy

The FT-IR spectrum of **4-Bromothiazole** is characterized by several key absorption bands corresponding to its functional groups. The data is typically acquired using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[\[1\]](#)

Table 3: Characteristic IR Absorption Bands for **4-Bromothiazole**

Vibrational Mode	Position (cm ⁻¹)	Intensity	Notes
Aromatic C-H Stretch	3100 - 3000	Medium to Weak	Typical for heterocyclic aromatic protons. [2]
C=N Stretch	1650 - 1550	Medium	Characteristic of the thiazole ring.
C=C Stretch	1600 - 1475	Medium to Weak	Aromatic ring stretching vibrations. [2]
Fingerprint Region	1300 - 700	Strong to Medium	Complex vibrations, including C-H in-plane and out-of-plane bending.
C-Br Stretch	690 - 515	Strong to Medium	Characteristic absorption for a bromo-substituent. [2]

Mass Spectrometry (MS)

Mass spectrometry of **4-Bromothiazole** is characterized by a distinctive isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio.[\[3\]](#)

Table 4: Mass Spectrometry Data for **4-Bromothiazole**

m/z Value	Ion	Relative Abundance	Notes
163	[M] ⁺ (C ₃ H ₂ ⁷⁹ BrNS) ⁺	~100%	Molecular ion with ⁷⁹ Br isotope.
165	[M+2] ⁺ (C ₃ H ₂ ⁸¹ BrNS) ⁺	~98%	Molecular ion with ⁸¹ Br isotope.

Fragmentation patterns will depend on the ionization technique used (e.g., Electron Ionization).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: Solution-state ^1H and ^{13}C NMR.

Sample Preparation:

- Weigh approximately 15-25 mg of **4-Bromothiazole** into a clean, dry vial.
- Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) to the vial.
- Gently swirl the vial to ensure the compound is completely dissolved.
- Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution into a 5 mm NMR tube.
- Cap the NMR tube securely.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

^1H NMR Data Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 8 to 16 scans for a good signal-to-noise ratio.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: Typically -2 to 12 ppm.

^{13}C NMR Data Acquisition:

- Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
- Number of Scans: 1024 or more, depending on the sample concentration.

- Relaxation Delay: 2-5 seconds.

Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed.
- The resulting spectrum is phase-corrected and baseline-corrected.
- Chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FT-IR) Spectroscopy.

Sample Preparation:

- Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small drop of liquid **4-Bromothiazole** directly onto the center of the ATR crystal.

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.

Data Acquisition:

- Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Lower the ATR press to ensure good contact between the sample and the crystal.
- Record the sample spectrum, typically in the mid-IR region (4000-400 cm^{-1}). A typical acquisition involves 16 to 32 scans at a resolution of 4 cm^{-1} .

Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Method: Electron Ionization (EI) Mass Spectrometry.

Sample Introduction: A small amount of **4-Bromothiazole** is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe. The sample is vaporized in the ion source.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to ionization and fragmentation.

Instrumentation: A mass spectrometer with an EI source and a mass analyzer (e.g., quadrupole or time-of-flight).

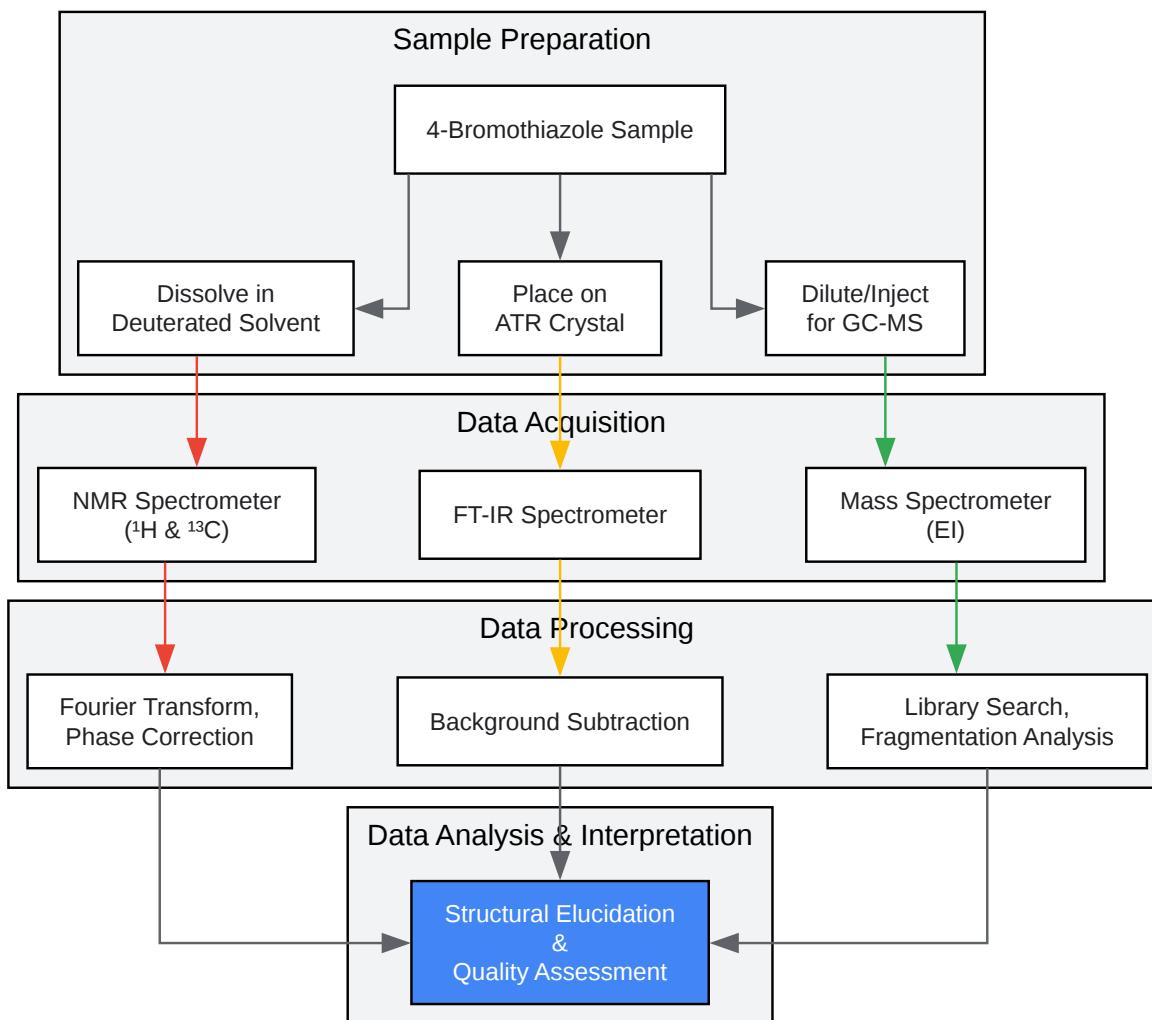
Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion.

Data Processing: The mass spectrum is plotted as relative intensity versus m/z . The data is analyzed to identify the molecular ion peaks and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **4-Bromothiazole**.

Workflow for Spectroscopic Analysis of 4-Bromothiazole

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Caption: Spectroscopic analysis workflow for **4-Bromothiazole**.

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